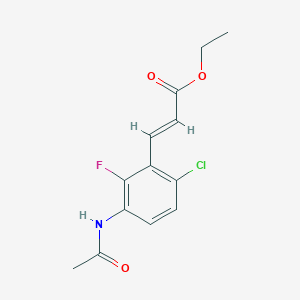
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is an organic compound with a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nucleophilic Substitution: The fluorinated benzene undergoes a nucleophilic substitution reaction with a suitable amine, such as 1-aminopropane, under controlled conditions.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced derivatives.
Substitution: Formation of various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(4-(1-Aminopropyl)-2-chlorophenyl)methanol
- (S)-(4-(1-Aminopropyl)-2-bromophenyl)methanol
- (S)-(4-(1-Aminopropyl)-2-methylphenyl)methanol
Uniqueness
The presence of the fluorine atom in (S)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
[4-[(1S)-1-aminopropyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)7-3-4-8(6-13)9(11)5-7/h3-5,10,13H,2,6,12H2,1H3/t10-/m0/s1 |
Clave InChI |
DSBYXVFXQWBPCA-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=C(C=C1)CO)F)N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


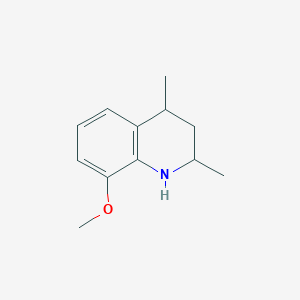
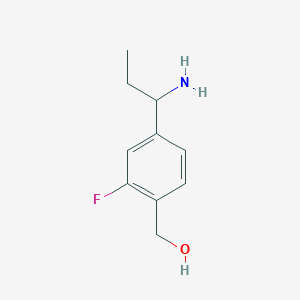
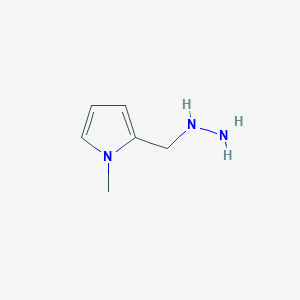

![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)

![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)


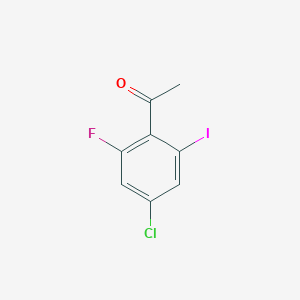
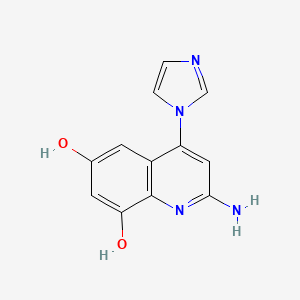

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
